3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with triethoxy groups and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the cyclization of appropriate precursors such as glyoxal and ammonia or through the use of amido-nitriles under nickel-catalyzed conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with appropriate amines under dehydrative conditions.
Final Coupling: The final step involves coupling the imidazole moiety with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced benzamide derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various biological pathways, including anti-cancer, anti-inflammatory, and antimicrobial activities
Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties may be explored for applications in material science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Potential targets include enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in various cellular processes.
Pathways Involved: The compound may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with other proteins involved in stress response and redox regulation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-methoxybenzamide: Similar structure but with a single methoxy group on the benzamide core.
Uniqueness
3,4,5-triethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is unique due to the presence of three ethoxy groups on the benzamide core, which may confer distinct steric and electronic properties compared to its methoxy-substituted analogs. These differences can influence the compound’s biological activity, solubility, and overall pharmacokinetic profile.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-30-21-17-20(18-22(31-5-2)23(21)32-6-3)25(29)27-13-10-15-28-16-14-26-24(28)19-11-8-7-9-12-19/h7-9,11-12,14,16-18H,4-6,10,13,15H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFAKOBQWWINJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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